N',N''-(1E,2E)-ethane-1,2-diylidenebis(2-oxo-4-phenylpyrrolidine-3-carbohydrazide)
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Overview
Description
“2-OXO-N’~3~-((E)-2-{(E)-2-[(2-OXO-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)CARBONYL]HYDRAZONO}ETHYLIDENE)-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE” is a complex organic compound that features multiple functional groups, including oxo, phenyl, and hydrazono groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
- Formation of the tetrahydropyrrole ring.
- Introduction of the oxo and phenyl groups.
- Formation of the hydrazono linkage.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
- Use of catalysts to accelerate the reaction.
- Control of temperature and pressure to favor the desired product.
- Purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of the oxo group to other functional groups.
Reduction: Reduction of the hydrazono group to amine.
Substitution: Replacement of phenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
- Oxidation might yield carboxylic acids or ketones.
- Reduction could produce amines.
- Substitution reactions might introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential drug candidate.
Industry: Use in the synthesis of advanced materials or polymers.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example:
In medicinal chemistry: It might interact with specific enzymes or receptors, inhibiting their activity.
In materials science: It might act as a cross-linking agent, enhancing the properties of polymers.
Comparison with Similar Compounds
Similar Compounds
2-OXO-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL: A simpler analog with fewer functional groups.
HYDRAZONOETHYLIDENE: Compounds with similar hydrazono linkages.
Properties
Molecular Formula |
C24H24N6O4 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-oxo-N-[(E)-[(2E)-2-[(2-oxo-4-phenylpyrrolidine-3-carbonyl)hydrazinylidene]ethylidene]amino]-4-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H24N6O4/c31-21-19(17(13-25-21)15-7-3-1-4-8-15)23(33)29-27-11-12-28-30-24(34)20-18(14-26-22(20)32)16-9-5-2-6-10-16/h1-12,17-20H,13-14H2,(H,25,31)(H,26,32)(H,29,33)(H,30,34)/b27-11+,28-12+ |
InChI Key |
BQUZVMQREIAUNV-NXMZODBASA-N |
Isomeric SMILES |
C1NC(=O)C(C1C2=CC=CC=C2)C(=O)N/N=C/C=N/NC(=O)C3C(=O)NCC3C4=CC=CC=C4 |
Canonical SMILES |
C1C(C(C(=O)N1)C(=O)NN=CC=NNC(=O)C2C(CNC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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